[tert-butyl(phenyl)phosphoroso]benzene
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Overview
Description
[tert-butyl(phenyl)phosphoroso]benzene: is an organophosphorus compound with the molecular formula C16H19OP. It is characterized by the presence of a phosphoroso group (P=O) bonded to a tert-butyl group and two phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [tert-butyl(phenyl)phosphoroso]benzene typically involves the reaction of tert-butylphenylphosphine with benzoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: [tert-butyl(phenyl)phosphoroso]benzene can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: It can participate in substitution reactions where the tert-butyl or phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted phosphoroso compounds.
Scientific Research Applications
[tert-butyl(phenyl)phosphoroso]benzene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [tert-butyl(phenyl)phosphoroso]benzene involves its interaction with various molecular targets. The phosphoroso group can form bonds with metal ions, influencing catalytic processes. Additionally, the compound can interact with biological molecules, potentially affecting enzymatic activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
Phenylphosphine: A related phosphine compound with a phenyl group.
tert-Butylphenylphosphine: A precursor in the synthesis of [tert-butyl(phenyl)phosphoroso]benzene.
Uniqueness
This compound is unique due to the presence of both tert-butyl and phenyl groups attached to the phosphoroso moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
56598-35-7 |
---|---|
Molecular Formula |
C16H19OP |
Molecular Weight |
258.3 |
Purity |
95 |
Origin of Product |
United States |
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